

# VUF10166: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

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## Compound of Interest

Compound Name: VUF10166

Cat. No.: B141808

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## Introduction

**VUF10166** is a synthetic chemical compound that has garnered significant interest in the fields of pharmacology and neuroscience due to its potent and selective interaction with specific neurotransmitter receptors. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of **VUF10166**, with a focus on its mechanism of action and the experimental methodologies used for its characterization.

## Chemical Properties and Structure

**VUF10166**, with the IUPAC name 2-chloro-3-(4-methyl-1-piperazinyl)quinoxaline, is a quinoxaline derivative. Its chemical structure and properties are summarized in the tables below.

Identifier	Value
IUPAC Name	2-chloro-3-(4-methyl-1-piperazinyl)quinoxaline
CAS Number	155584-74-0
Chemical Formula	C13H15ClN4
SMILES	CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl
InChI Key	FFXVTQDGTKEXHF-UHFFFAOYSA-N

Physicochemical Property	Value
Molecular Weight	262.74 g/mol
Exact Mass	262.0985242 u
Physical Appearance	Solid
Purity	≥98%
Solubility	DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 10 mg/ml; Water: Insoluble
Storage	Store at -20°C

## Biological Activity

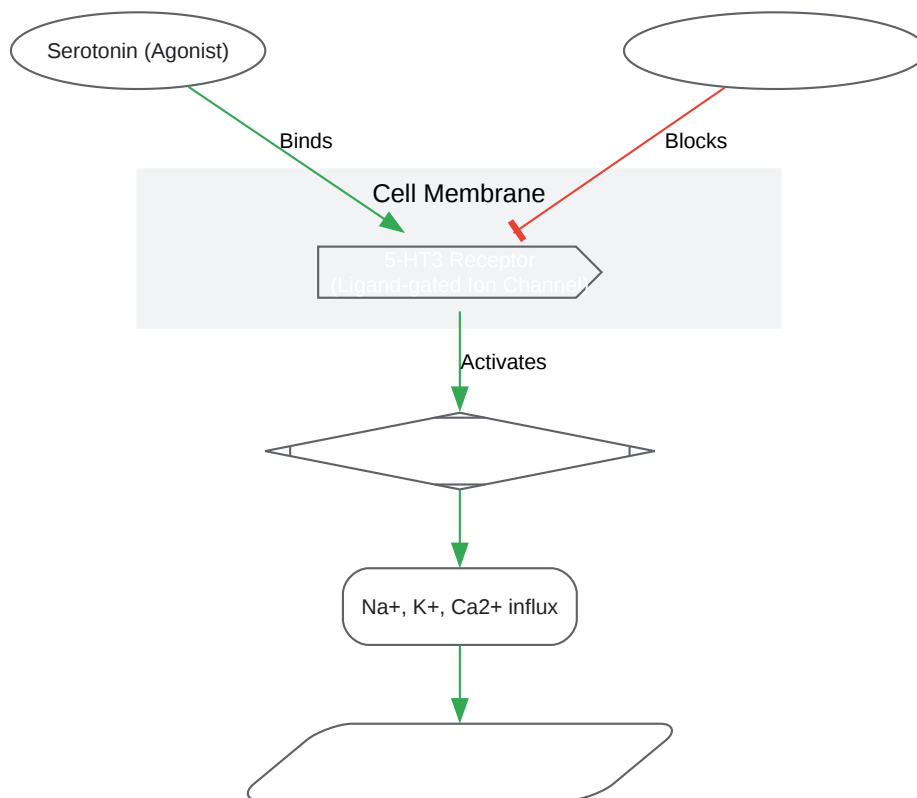
**VUF10166** is a potent antagonist of the serotonin 5-HT<sub>3</sub> receptor and also exhibits antagonist activity at the histamine H<sub>4</sub> receptor.<sup>[1]</sup> It displays a notable selectivity for the homomeric 5-HT<sub>3A</sub> receptor over the heteromeric 5-HT<sub>3AB</sub> receptor.<sup>[2][3]</sup> At higher concentrations, **VUF10166** can act as a partial agonist at 5-HT<sub>3A</sub> receptors.<sup>[2][3]</sup>

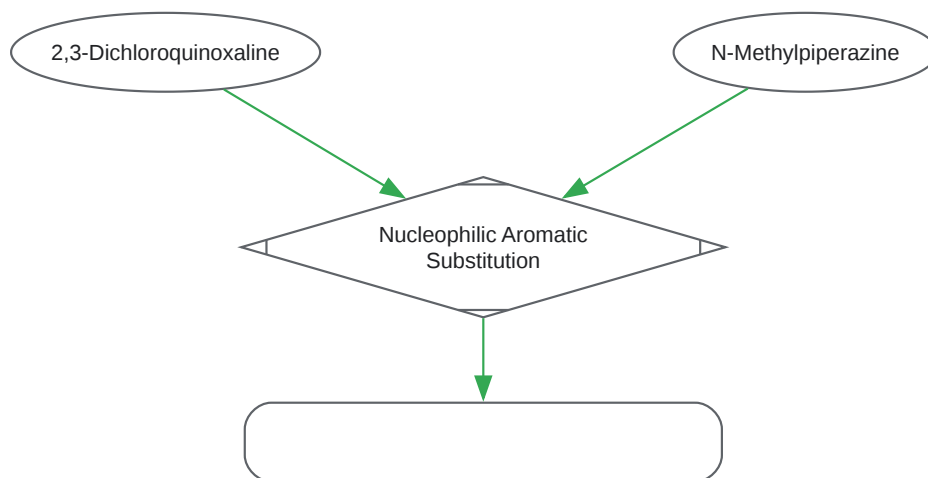
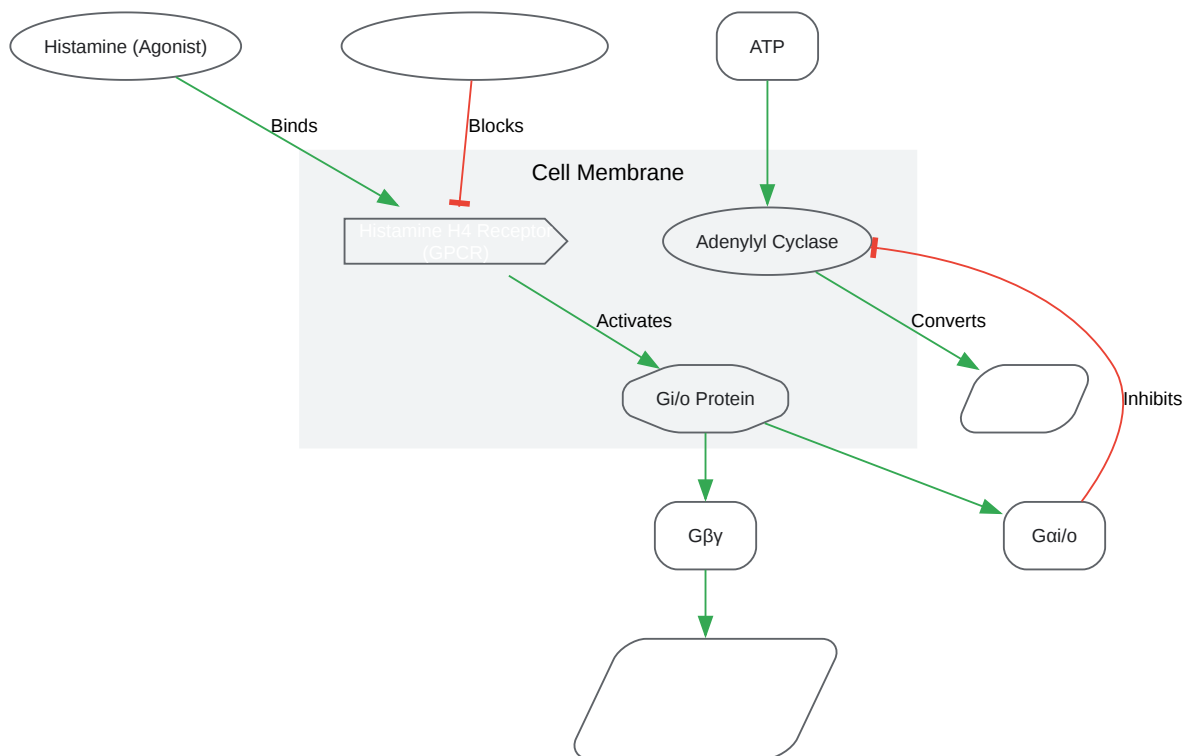
Target Receptor	Activity	Value	Assay Type
Human 5-HT3A Receptor	Antagonist (Ki)	0.04 nM	Radioligand Binding Assay
Human 5-HT3AB Receptor	Antagonist (Ki)	22 nM	Radioligand Binding Assay
Human 5-HT3A Receptor	Partial Agonist (EC50)	5.2 $\mu$ M	Patch-Clamp Assay
Human Histamine H4 Receptor	Antagonist (pKi)	6.64	Radioligand Binding Assay

## Signaling Pathways

**VUF10166** exerts its biological effects by modulating the signaling pathways of the 5-HT3 and histamine H4 receptors.

The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of an agonist, the channel opens, allowing the influx of cations (Na<sup>+</sup>, K<sup>+</sup>, Ca<sup>2+</sup>), which leads to neuronal depolarization. As an antagonist, **VUF10166** blocks this ion influx.





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## References

- 1. Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity: Structure–Activity and Structure–Property Relationship Studies - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. VUF10166, a novel compound with differing activities at 5-HT<sub>3A</sub> and 5-HT<sub>3AB</sub> receptors - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 3. VUF10166, a Novel Compound with Differing Activities at 5-HT<sub>3A</sub> and 5-HT<sub>3AB</sub> Receptors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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